molecular formula C6H4ClN3O B12329721 6-Chloroisoxazolo[5,4-b]pyridin-3-amine

6-Chloroisoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B12329721
M. Wt: 169.57 g/mol
InChI Key: YZSDNYDQYOOJOM-UHFFFAOYSA-N
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Description

6-Chloroisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the isoxazole and pyridine family. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and amine groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoxazolo[5,4-b]pyridin-3-amine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline, followed by intramolecular cyclization . Another approach includes the use of 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups, which react under the action of sodium hydride (NaH) in dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloroisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloroisoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The exact molecular pathways and targets involved in its other biological activities are still under investigation.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-[1,2]oxazolo[5,4-b]pyridin-3-amine

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H2,8,10)

InChI Key

YZSDNYDQYOOJOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=NO2)N)Cl

Origin of Product

United States

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